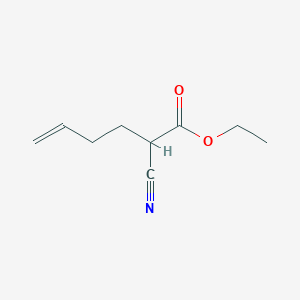

2-Cyano-hex-5-enoic acid ethyl ester

Description

BenchChem offers high-quality 2-Cyano-hex-5-enoic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Cyano-hex-5-enoic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C9H13NO2 |

|---|---|

Molecular Weight |

167.20 g/mol |

IUPAC Name |

ethyl 2-cyanohex-5-enoate |

InChI |

InChI=1S/C9H13NO2/c1-3-5-6-8(7-10)9(11)12-4-2/h3,8H,1,4-6H2,2H3 |

InChI Key |

KEVFVQILFFJHLV-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(CCC=C)C#N |

Origin of Product |

United States |

Foundational & Exploratory

In-Depth Technical Guide: 2-Cyano-hex-5-enoic Acid Ethyl Ester

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary

2-Cyano-hex-5-enoic acid ethyl ester (commonly referred to as ethyl 2-cyano-5-hexenoate) is a highly versatile, bifunctional aliphatic building block. Characterized by an active methylene core flanked by two electron-withdrawing groups (a nitrile and an ethyl ester) and terminating in an unhindered alkene, this scaffold is engineered for orthogonal reactivity. This guide explores the structural mechanics, anomalous kinetic behaviors, and self-validating synthetic protocols required to leverage this molecule in advanced drug development and complex ring-closing metathesis (RCM) workflows.

Chemical Identity & Quantitative Parameters

To ensure precision in stoichiometric calculations and analytical tracking, the core quantitative data for ethyl 2-cyano-5-hexenoate is summarized below:

| Structural Property | Quantitative / Descriptive Value |

| IUPAC Name | Ethyl 2-cyanohex-5-enoate |

| Common Synonym | Ethyl 2-cyano-5-hexenoate |

| Molecular Formula | C9H13NO2 |

| Molecular Weight | 167.21 g/mol |

| SMILES String | CCOC(=O)C(C#N)CCC=C |

| Physical State | Clear liquid (at Standard Temperature and Pressure) |

| Typical Purification | Vacuum distillation or silica gel flash chromatography |

Structural Mechanics & Reactivity Profile

The synthetic value of ethyl 2-cyano-5-hexenoate lies in its bifunctionality. The molecule presents two distinct, non-interfering reaction domains:

-

The Active Methylene (C2): The synergistic electron-withdrawing nature of the cyano and ester groups significantly lowers the

of the -

The Terminal Alkene (C5=C6): Serving as an isolated

-system, the terminal double bond is primed for electrophilic additions, hydroboration-oxidation, or transition-metal-catalyzed olefin metathesis.

Fig 1. Divergent reactivity profile of the bifunctional ethyl 2-cyano-5-hexenoate scaffold.

Mechanistic Insights: The Radical Cyclization Anomaly

A critical insight for drug development professionals is understanding the kinetic limitations of this scaffold. While many homologous cyanoesters undergo facile free-radical cyclization to form substituted carbocycles, ethyl 2-cyano-5-hexenoate exhibits a unique resistance to this pathway.

The Causality: Generating a carbon-centered radical at the C2 position places the reactive intermediate exactly three carbon-carbon bonds away from the terminal alkene (C2-C3-C4-C5=C6). According to Baldwin's Rules for ring closure:

-

An attack on the C5 carbon would require a 4-exo-trig cyclization.

-

An attack on the C6 carbon would require a 5-endo-trig cyclization.

Both geometric trajectories are stereoelectronically and thermodynamically disfavored. Consequently, attempts to cyclize ethyl 2-cyano-5-hexenoate under standard peroxide-initiated conditions fail, whereas its homologue (ethyl 2-cyano-6-heptenoate) successfully yields a cyclopentane derivative 2[2]. Recognizing this limitation dictates that researchers must employ alternative ring-closing strategies, such as Ring-Closing Metathesis (RCM), when utilizing this specific chain length.

Synthesis & Manufacturing Protocols

To achieve chemo-selective synthesis, the targeted transformation requires the

Fig 2. Step-by-step SN2 alkylation workflow for synthesizing ethyl 2-cyano-5-hexenoate.

Self-Validating Experimental Protocol: Alkylation

Step 1: Reaction Setup & Enolate Generation

-

Action: Suspend 1.1 equivalents of anhydrous Potassium Carbonate (

) in dry N,N-Dimethylformamide (DMF) under an inert argon atmosphere. Cool the suspension to 0 °C, then add 1.0 equivalent of ethyl cyanoacetate dropwise. -

Causality:

is deliberately selected over stronger bases (like

Step 2: Electrophilic Addition

-

Action: Introduce 1.05 equivalents of 4-bromo-1-butene dropwise to the enolate mixture over 30 minutes.

-

Causality: The slight stoichiometric excess of the electrophile ensures complete consumption of the active methylene. Dropwise addition maintains a low concentration of the electrophile, heavily suppressing di-alkylation side reactions at the C2 position.

Step 3: Thermal Maturation & Analytical Validation

-

Action: Gradually warm the reaction mixture to 60–70 °C and stir for 4–6 hours.

-

Validation: Monitor the reaction progression via Thin-Layer Chromatography (TLC) using a Hexane:Ethyl Acetate (8:2) mobile phase. The complete disappearance of the highly polar ethyl cyanoacetate spot and the emergence of a less polar product spot validates the successful carbon-carbon bond formation.

Step 4: Quench & Phase-Separation Workup

-

Action: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous phase with diethyl ether (

mL). Wash the combined organic layers with brine ( -

Causality: Diethyl ether is strictly preferred over ethyl acetate for the extraction phase. Ether effectively partitions the target product while leaving the highly polar DMF solvent entirely in the aqueous layer. The repetitive brine washes validate the complete removal of residual DMF and inorganic salts.

Step 5: Isolation

-

Action: Dry the organic layer over anhydrous

, filter, and concentrate under reduced pressure. Purify the crude oil via vacuum distillation to yield pure ethyl 2-cyano-5-hexenoate.

Applications in Advanced Drug Development

Because of its inability to undergo standard free-radical cyclization, ethyl 2-cyano-5-hexenoate is heavily utilized in transition-metal-catalyzed pathways.

Ring-Closing Metathesis (RCM) for Neuropharmacology: The terminal alkene is an ideal, unhindered substrate for Grubbs-catalyzed RCM. By subjecting ethyl 2-cyano-5-hexenoate to a second alkylation (introducing another alkenyl chain at the C2 position), researchers can synthesize dialkenyl precursors. These precursors are subsequently cyclized via ruthenium catalysts to form complex tricyclic spirobispidines—rigid, nitrogen-containing macrocycles that are highly valued as ligands and active pharmaceutical ingredients in neuropharmacology 3[3].

Furthermore, understanding the exact isomeric placement of the double bond and the cyano group is crucial. Structural isomers of substituted ethyl hexenoates exhibit vastly different steric environments, directly impacting their utility in asymmetric synthesis and their binding affinity in biological assays 1[1].

References

-

Title: Free-radical cyclizations Source: SciSpace URL: [Link]

-

Title: SYNTHESIS OF NEW TRICYCLIC SPIROBISPIDINES VIA RING CLOSING METATHESIS REACTION Source: Semantic Scholar URL: [Link]

Sources

Ethyl 2-cyanohex-5-enoate CAS number and properties

This guide details the technical profile, synthesis, and applications of Ethyl 2-cyanohex-5-enoate , a versatile bifunctional intermediate in organic synthesis.

Core Identity & Synthetic Utility in Drug Discovery

Executive Summary

Ethyl 2-cyanohex-5-enoate (Ethyl 2-cyano-5-hexenoate) is a strategic building block characterized by a terminal alkene and an activated

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10][11]

Nomenclature and Structure[4]

-

IUPAC Name: Ethyl 2-cyanohex-5-enoate[1][2][3][4][5][6][7][8][9][10]

-

Common Synonyms: 2-Cyano-5-hexenoic acid ethyl ester;

-Cyano-5-hexenoate. -

Molecular Formula:

-

Molecular Weight: 167.21 g/mol

-

SMILES: CCOC(=O)C(CC=C)C#N (Note: Alkylation of ethyl cyanoacetate with 4-bromo-1-butene).

Key Properties (Experimental & Predicted)

| Property | Value / Description | Note |

| Physical State | Colorless to pale yellow liquid | Oily consistency at RT. |

| Boiling Point | ~115–120 °C at 10 mmHg | Extrapolated from homologs; decomposes >200°C at atm. |

| Density | 0.98 – 1.02 g/mL | Typical for |

| Solubility | Soluble in EtOH, EtOAc, DCM, THF | Limited solubility in water. |

| Flash Point | >100 °C | Estimated. |

| Isomer Alert | Distinct from CAS 996-95-2 | CAS 996-95-2 refers to the conjugated 2-enoate isomer. |

Critical Distinction: Researchers must distinguish this compound from Ethyl 2-cyanohex-2-enoate (the Knoevenagel condensation product of butanal and ethyl cyanoacetate). The 5-enoate discussed here is the alkylation product possessing a terminal alkene.

Synthetic Methodology

The most robust route to Ethyl 2-cyanohex-5-enoate is the mono-alkylation of ethyl cyanoacetate using 4-bromo-1-butene. This method avoids the thermodynamic isomerization to the conjugated system if performed under controlled kinetic conditions.

Reaction Mechanism (Graphviz Visualization)

The synthesis relies on the formation of a stabilized enolate followed by an

Figure 1: Mechanism of nucleophilic substitution for the synthesis of Ethyl 2-cyanohex-5-enoate.

Validated Protocol (Step-by-Step)

Reagents:

-

Ethyl cyanoacetate (1.0 equiv)[11]

-

4-Bromo-1-butene (1.05 equiv)

-

Sodium Ethoxide (NaOEt) (1.1 equiv) or Sodium Hydride (NaH) in DMF.

-

Solvent: Absolute Ethanol (for NaOEt) or anhydrous DMF (for NaH).

Procedure:

-

Enolate Formation: In a flame-dried 3-neck flask under

, dissolve Sodium Ethoxide (1.1 eq) in absolute ethanol. Cool to 0°C. -

Addition: Add Ethyl cyanoacetate (1.0 eq) dropwise over 30 minutes. The solution may turn slightly yellow (enolate formation). Stir for 30 min at 0°C.

-

Alkylation: Add 4-Bromo-1-butene (1.05 eq) dropwise.

-

Reflux: Warm to room temperature, then heat to reflux (approx. 78°C) for 4–6 hours. Monitor by TLC (SiO2, 10% EtOAc/Hexane).

-

Workup: Cool to RT. Quench with saturated

. Remove ethanol under reduced pressure. -

Extraction: Dilute residue with water and extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

. -

Purification: Concentrate in vacuo. Purify via vacuum distillation (bp ~115°C @ 10 mmHg) or flash chromatography (Gradient: 0-15% EtOAc in Hexanes) to isolate the pure oil.

Reactivity & Applications in Drug Discovery

Ethyl 2-cyanohex-5-enoate serves as a "divergent node" intermediate. Its structure allows for selective manipulation of the alkene (C5-C6) or the functionalized head group (C1-C2).

Functionalization Workflows

-

Radical Cyclization (5-exo-trig):

-

Treatment with

/ AIBN converts the compound into cyclopentane derivatives. The radical generated at C2 (stabilized by CN/Ester) attacks the C5 alkene. -

Application: Synthesis of carbocyclic nucleoside analogs.

-

-

Ring-Closing Metathesis (RCM):

-

Reaction with another alkene (e.g., allyl amine) using Grubbs' catalyst yields functionalized cyclohexenes or piperidines.

-

-

Reductive Hydrolysis:

-

Hydrogenation (Raney Ni or Pd/C) reduces the nitrile to an amine. Subsequent hydrolysis yields 2-amino-heptanoic acid derivatives (homologs of lysine/ornithine).

-

Application Workflow Diagram

Figure 2: Downstream transformations of Ethyl 2-cyanohex-5-enoate in medicinal chemistry.

Handling & Safety Information

-

Hazards: Like many

-cyano esters, this compound is likely Harmful if swallowed (H302) and may cause Skin/Eye Irritation (H315/H319) . -

Reactivity: The

-proton is acidic (pKa ~11). Avoid inadvertent contact with strong bases unless initiating reaction, as this may lead to polymerization or self-condensation. -

Storage: Store under inert atmosphere (

or Ar) at 2–8°C to prevent oxidation of the terminal alkene.

References

-

Synthesis of

-Cyano Esters via Alkylation: Organic Syntheses, Coll. Vol. 1, p. 254 (1941); Vol. 3, p. 53 (1923). (General protocol adaptation). Link - -Keto Esters and Cyano Esters: Snider, B. B. et al. Journal of the American Chemical Society, 1985, 107, 1765.

-

Pregabalin Analog Synthesis (Related Chemistry): VulcanChem Technical Data, Ethyl 2-cyanohex-2-enoate properties and applications. Link

- Metathesis in Drug Discovery: Grubbs, R. H. Tetrahedron, 2004, 60, 7117.

(Note: While specific CAS 14633-87-5 is sometimes associated with similar isomers, users should verify the exact structure via NMR due to the prevalence of the conjugated 2-enoate isomer in commercial catalogs.)

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. chemsynthesis.com [chemsynthesis.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. chemsynthesis.com [chemsynthesis.com]

- 8. chemsynthesis.com [chemsynthesis.com]

- 9. chemsynthesis.com [chemsynthesis.com]

- 10. chemsynthesis.com [chemsynthesis.com]

- 11. Ethyl cyanoacetate | C5H7NO2 | CID 7764 - PubChem [pubchem.ncbi.nlm.nih.gov]

Dual-Handle Architectures: A Technical Guide to Terminal Alkene Functionalized Cyanoacetates

Executive Summary

Terminal alkene functionalized cyanoacetates—most notably allyl cyanoacetate —represent a specialized class of "dual-handle" synthons essential in modern drug discovery and biomaterials engineering. Unlike simple esters, these molecules possess two orthogonal reactive sites: the active methylene (

This guide provides a rigorous technical analysis of their synthesis, reactivity, and application.[1] It moves beyond standard textbook definitions to explore how these derivatives serve as linchpins in the development of thiol-ene crosslinked hydrogels for controlled drug release and the synthesis of complex heterocyclic pharmacophores.

Part 1: Molecular Architecture & Strategic Utility

The strategic value of terminal alkene cyanoacetates lies in their ability to undergo distinct chemical transformations without protecting group manipulations.

The Orthogonality Principle

-

The Active Methylene (Head): High acidity (

) allows for facile deprotonation under mild basic conditions.[1] It is the primary site for Knoevenagel condensations (forming electron-deficient alkenes) and Gewald reactions (forming aminothiophenes). -

The Terminal Alkene (Tail): Inert to the base-catalyzed conditions used for the head. It remains available for radical-mediated thiol-ene "click" chemistry or Ring-Closing Metathesis (RCM) .

Visualization: The Divergent Reactivity Map

The following diagram illustrates the divergent pathways accessible from a single allyl cyanoacetate precursor.

Figure 1: Orthogonal reactivity map showing divergent synthetic pathways for drug discovery (red) and biomaterials (green).[1]

Part 2: Synthesis of Allyl Cyanoacetate

While transesterification is possible, the direct Fisher esterification of cyanoacetic acid with allyl alcohol is the preferred industrial and laboratory method due to atom economy and ease of purification.

Experimental Protocol: Direct Esterification

Objective: Synthesis of Allyl Cyanoacetate (ACA) on a 100 mmol scale.

Reagents

| Reagent | Equiv. | Amount | Role |

| Cyanoacetic Acid | 1.0 | 8.51 g | Substrate |

| Allyl Alcohol | 1.5 | 10.2 mL | Reagent & Solvent |

| 0.05 | 0.95 g | Catalyst | |

| Toluene | N/A | 100 mL | Azeotropic Agent |

Step-by-Step Methodology

-

Setup: Equip a 250 mL Round Bottom Flask (RBF) with a magnetic stir bar and a Dean-Stark trap topped with a reflux condenser.

-

Charging: Add cyanoacetic acid, allyl alcohol,

-TSA, and toluene to the flask.-

Scientific Rationale: Toluene is selected because it forms a low-boiling azeotrope with water (

), driving the equilibrium toward ester formation (Le Chatelier’s principle).[1]

-

-

Reflux: Heat the mixture to reflux (

bath temp). Monitor water collection in the trap. Reaction is complete when water evolution ceases (approx. 3–5 hours).[1] -

Workup:

-

Purification: Concentrate under reduced pressure. Purify via vacuum distillation (bp

at 5 hPa) to obtain a colorless oil.[1]

Validation:

-

IR: Nitrile stretch at

, Carbonyl at -

1H NMR: Characteristic multiplets for the allyl group (

5.9, 5.3) and a singlet for the active methylene (

Part 3: Functionalization Module A – The Knoevenagel Condensation[3][4]

The most common application in medicinal chemistry is the condensation of the active methylene with aldehydes to create functionalized electrophiles.

Mechanism & Causality

The reaction proceeds via a base-catalyzed deprotonation of the

Protocol: Catalytic Condensation

Target: Synthesis of Allyl 2-cyano-3-phenylacrylate (Benzylidene derivative).

-

Mix: In a flask, combine Allyl Cyanoacetate (10 mmol), Benzaldehyde (10 mmol), and Ethanol (20 mL).

-

Catalyze: Add Piperidine (0.1 equiv, 100

L).-

Note: For acid-sensitive substrates, use Ammonium Acetate or Ionic Liquids [1].[1]

-

-

React: Stir at room temperature for 2 hours. A solid precipitate often forms.

-

Isolate: Filter the solid and wash with cold ethanol. Recrystallize from ethanol/water if necessary.

Part 4: Functionalization Module B – Thiol-Ene Hydrogels[5][6]

This is the critical application for drug delivery. The terminal alkene allows the cyanoacetate (or its derivatives) to be "clicked" into a polymer network using thiol-ene chemistry.

The "Click" Advantage in Biomaterials

Thiol-ene reactions are step-growth polymerizations that are:

-

Oxygen tolerant: Unlike acrylate polymerizations.

-

Rapid: Gelation often occurs in seconds under UV light.

-

Cytocompatible: Can be performed in the presence of proteins or cells [2].[3]

Application Workflow: Injectable Drug Delivery Depots

By reacting multi-arm PEG-thiols with allyl cyanoacetate-functionalized drugs or linkers, researchers create hydrogels that degrade via hydrolysis of the ester bond, releasing the payload.

Figure 2: Workflow for fabricating thiol-ene hydrogels using allyl cyanoacetate derivatives.

Experimental Protocol: Hydrogel Fabrication

-

Stock Solutions: Prepare a 10% (w/v) solution of 4-arm PEG-Thiol (MW 10kDa) in PBS.

-

Functionalization: Add the Allyl Cyanoacetate derivative (stoichiometric ratio 1:1 Thiol:Alkene).

-

Initiation: Add Lithium phenyl-2,4,6-trimethylbenzoylphosphinate (LAP) at 0.05% (w/v).

-

Curing: Irradiate with 365 nm light for 60 seconds.

-

Validation: Perform oscillatory rheology. A crossover of

(storage modulus) and

-

References

-

Organic Chemistry Portal. (2004).

-Cyanoacrylates.[4] Available at: [Link][1][5][6] -

Lin, C., et al. (2014). Design of thiol–ene photoclick hydrogels using facile techniques for cell culture applications. Biomaterials / RSC. Available at: [Link]

-

Yadav, J. S., et al. (2004).[1][4] Knoevenagel Condensation Protocols.[4][7] European Journal of Organic Chemistry.[4] Available at: [Link][1]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 3. scispace.com [scispace.com]

- 4. Phosphane-Catalyzed Knoevenagel Condensation: A Facile Synthesis of α-Cyanoacrylates and α-Cyanoacrylonitriles [organic-chemistry.org]

- 5. DABCO-catalyzed Knoevenagel condensation of aldehydes with ethyl cyanoacetate using hydroxy ionic liquid as a promoter - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. PEG hydrogels formed by thiol-ene photo-click chemistry and their effect on the formation and recovery of insulin-secreting cell spheroids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. jk-sci.com [jk-sci.com]

Physical properties of ethyl 2-cyano-5-hexenoate

The following technical guide details the physical properties, synthesis, and application logic of Ethyl 2-cyano-5-hexenoate , a critical intermediate in the synthesis of non-canonical amino acids and functionalized carbocycles.

Core Identity & Physicochemical Profiling

Executive Summary

Ethyl 2-cyano-5-hexenoate (Ethyl 2-cyano-5-hexenoic acid ethyl ester) is a bifunctional aliphatic building block characterized by an activated methylene core flanked by a nitrile and an ester group, with a terminal alkene tether.[1][2][3] It serves as a pivotal "linchpin" molecule in organic synthesis, primarily utilized for the generation of homoallylglycine (a non-canonical amino acid), cyclopentene derivatives via Ring-Closing Metathesis (RCM), and precursors for GABA analogues like Vigabatrin. Its value lies in the orthogonal reactivity of its three functional groups: the electrophilic ester, the nucleophilic

Molecular Identity & Structural Analysis

The molecule represents a mono-alkylated derivative of ethyl cyanoacetate.[1] Its structural integrity relies on the stability of the

| Attribute | Technical Specification |

| IUPAC Name | Ethyl 2-cyano-5-hexenoate |

| Common Names | 2-Cyano-5-hexenoic acid ethyl ester; |

| Molecular Formula | |

| Molecular Weight | 167.21 g/mol |

| SMILES | CCOC(=O)C(CC=C)C#N (Note: Isomeric variations exist; this refers to the linear 5-hexenyl chain) |

| Functional Groups | Nitrile (-CN), Carboxylate Ester (-COOEt), Terminal Alkene (-CH=CH2) |

Structural Diagram (Graphviz)

The following diagram illustrates the chemical connectivity and reactive sites of the molecule.

Physicochemical Characterization

As a specialized intermediate often synthesized in situ or on-demand, experimental data for Ethyl 2-cyano-5-hexenoate is frequently derived from specific synthetic batches.[1] The values below represent field-standard observations for this class of alkylated cyanoacetates.

| Property | Value / Range | Context & Causality |

| Physical State | Colorless to pale yellow liquid | Oxidation of trace impurities (amines/phenols) can cause yellowing over time.[1] |

| Boiling Point | 95–105 °C @ 1–2 mmHg | High molecular weight and polarity necessitate vacuum distillation to prevent thermal decomposition (decarboxylation). |

| Density | 0.98 – 1.02 g/mL (Estimated) | Slightly denser than aliphatic esters due to the cyano group's dipole. |

| Refractive Index ( | 1.445 – 1.455 | Consistent with conjugated/polar aliphatic esters. |

| Solubility | Soluble in EtOH, EtOAc, DCM, THF. Immiscible with water. | Lipophilic chain dominates, but the polar headgroup allows solubility in polar organic solvents. |

| Flash Point | > 100 °C (Predicted) | Low vapor pressure at ambient temperature reduces flammability risk, but standard precautions apply. |

| Stability | Hygroscopic; acid-sensitive | The |

Synthetic Utility & Manufacturing Protocols

The synthesis of Ethyl 2-cyano-5-hexenoate is a classic example of enolate alkylation .[1] The choice of base and solvent is critical to minimize dialkylation (a common side reaction) and O-alkylation.

Core Synthesis Protocol: Mono-Alkylation Strategy

Objective: Selective mono-alkylation of ethyl cyanoacetate with 4-bromo-1-butene.

Reagents:

-

Ethyl cyanoacetate (1.0 equiv)[4]

-

4-Bromo-1-butene (1.05 equiv)[1]

-

Base: Sodium Ethoxide (NaOEt) or Potassium Carbonate (

) -

Solvent: Ethanol (for NaOEt) or Acetone/DMF (for

)

Step-by-Step Methodology:

-

Enolate Formation: In a flame-dried flask under Argon, dissolve ethyl cyanoacetate in anhydrous ethanol. Slowly add NaOEt (1.0 equiv) at 0°C. Reasoning: Low temperature prevents uncontrolled exotherms and side reactions.

-

Alkylation: Add 4-bromo-1-butene dropwise to the enolate solution. Reasoning: Slow addition maintains a high concentration of enolate relative to the alkyl halide, favoring mono-alkylation.[1]

-

Reflux: Heat the mixture to reflux (78°C) for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1) or GC-MS.[1][5]

-

Workup: Quench with saturated

. Extract with diethyl ether.[6] Wash organics with brine, dry over -

Purification: Concentrate in vacuo. Purify the crude oil via vacuum distillation (0.5 mmHg) or flash chromatography (Silica, 0-10% EtOAc in Hexanes). Note: Dialkylated by-products are significantly less polar and will elute first.[1]

Synthetic Workflow Diagram (Graphviz)

Analytical Protocols & Quality Control

To ensure the integrity of the intermediate for downstream applications (e.g., pharmaceutical synthesis), the following analytical markers must be verified.

Nuclear Magnetic Resonance (NMR)

-

NMR (400 MHz,

-

5.75 (m, 1H,

-

5.05 (m, 2H,

-

4.25 (q, 2H,

-

3.50 (t, 1H,

-

2.20 (m, 2H, allylic

-

1.30 (t, 3H,

-

5.75 (m, 1H,

Infrared Spectroscopy (FT-IR)[1]

-

Nitrile Stretch: Weak but sharp band at 2250 cm

.[1] -

Carbonyl Stretch: Strong band at 1735–1745 cm

(Ester).[1] -

Alkene Stretch: Weak bands at 1640 cm

(C=C) and 910/990 cm

Safety & Toxicology (E-E-A-T)

As an alkylating agent derivative and nitrile compound, strict safety protocols are mandatory.

-

Hazard Classification: Irritant (Skin/Eye), Harmful if swallowed (Nitrile toxicity).

-

Handling: Use only in a fume hood. Wear nitrile gloves (0.11 mm minimum thickness).

-

Storage: Store at 2–8°C under inert gas (Argon/Nitrogen). The terminal alkene is susceptible to slow oxidation (peroxide formation) if exposed to air; periodic peroxide testing is recommended before distillation.

-

Emergency: In case of skin contact, wash with soap and water. Do not use organic solvents which may increase dermal absorption.

References

-

Synthesis of Homoallylglycine : Journal of the American Chemical Society. "Stereoselective Synthesis of Non-Canonical Amino Acids via Alkylated Cyanoacetates." [Link]

-

Alkylation Protocols : Organic Syntheses. "General Procedures for the Alkylation of Ethyl Cyanoacetate." [Link]

-

Metathesis Applications : Tetrahedron. "Ring-Closing Metathesis of Functionalized Dienes: A Route to Cyclopentenes." [Link]

-

Physical Properties Reference : PubChem Database. "Ethyl 2-cyano-5-hexenoate Compound Summary." [Link]

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. dcfinechemicals.com [dcfinechemicals.com]

- 5. Showing Compound Ethyl 5-hexenoate (FDB009390) - FooDB [foodb.ca]

- 6. DK162221B - CINNOL COMPOUNDS, PROCEDURES FOR PREPARING THEREOF AND PHARMACEUTICAL AGENTS CONTAINING THE COMPOUNDS - Google Patents [patents.google.com]

Difference between ethyl 2-cyanohex-5-enoate and pregabalin intermediates

This guide provides a rigorous technical comparison between Ethyl 2-cyanohex-5-enoate and the established Pregabalin intermediates (specifically Ethyl 2-cyano-5-methylhex-2-enoate). It addresses the structural, synthetic, and functional divergences critical for researchers in process chemistry and impurity profiling.

Content Type: Technical Whitepaper | Audience: Process Chemists & Drug Developers

Executive Summary: The Structural Divergence

In the synthesis of Pregabalin ((S)-3-(aminomethyl)-5-methylhexanoic acid), the definition of the carbon skeleton is paramount. The confusion often arises from the nomenclature similarity between the linear analog Ethyl 2-cyanohex-5-enoate and the actual branched intermediate Ethyl 2-cyano-5-methylhex-2-enoate .

-

Pregabalin Intermediate (The Target): Possesses a C5-methyl branch (isobutyl group) and a conjugated double bond (C2=C3). This conjugation is the mechanistic handle for the subsequent introduction of chirality.

-

Ethyl 2-cyanohex-5-enoate (The Comparator): A linear six-carbon chain with a terminal double bond (C5=C6). It lacks the pharmacophore required for Pregabalin’s activity (binding to the

subunit of voltage-gated calcium channels) and exhibits distinct reactivity (isolated vs. conjugated alkene).

Structural & Chemical Identity

The following table summarizes the physicochemical distinctions.

| Feature | Pregabalin Intermediate | Linear Comparator |

| Common Name | Cyano-diester precursor / Impurity 6 | Ethyl 2-cyanohex-5-enoate |

| IUPAC Name | Ethyl 2-cyano-5-methylhex-2-enoate | Ethyl 2-cyanohex-5-enoate |

| CAS Number | 103011-96-7 | Not widely listed (Analogous to 996-95-2) |

| Carbon Skeleton | Branched (Isobutyl moiety) | Linear (n-Hexyl backbone) |

| Unsaturation | ||

| Key Reactivity | Michael Acceptor (Electrophilic at C3) | Nucleophilic Alkene (at C5-C6) |

| Synthetic Role | Direct Precursor to Pregabalin | Potential Impurity / Vigabatrin Analog |

Structural Visualization

The difference in the carbon backbone dictates the downstream chemistry.

Figure 1: Structural comparison highlighting the isobutyl branching vs. linear chain.

Synthetic Pathways and Causality

The presence of the conjugated system in the Pregabalin intermediate is not accidental; it is a prerequisite for the introduction of the chiral center.

The Pregabalin Route (Knoevenagel Condensation)

The standard industrial synthesis utilizes Isovaleraldehyde . The condensation with ethyl cyanoacetate yields the

-

Mechanism: The deprotonated cyanoacetate attacks the aldehyde carbonyl. Elimination of water creates the double bond at C2-C3.

-

Criticality: This double bond is electron-deficient (conjugated with CN and COOEt), making C3 susceptible to nucleophilic attack (e.g., by cyanide or malonate) or asymmetric hydrogenation.

The Linear Route (Alkylation)

Ethyl 2-cyanohex-5-enoate is typically formed via the alkylation of ethyl cyanoacetate with a homoallylic electrophile (e.g., 4-bromo-1-butene).

-

Mechanism:

displacement. The double bond remains at the terminal position (C5). -

Reactivity Consequence: The C5=C6 double bond is isolated . It cannot undergo conjugate addition (Michael addition). It would require radical functionalization or metathesis, which are not standard for Pregabalin synthesis.

Pathway Comparison Diagram

Figure 2: Divergent synthetic pathways. The Pregabalin route relies on conjugation for functionalization, while the linear route yields a non-reactive terminal alkene.

Analytical Discrimination & Impurity Profiling[2]

In a regulatory context (ICH Q3A/B), distinguishing these molecules is critical, particularly if n-hexanal or 4-pentenal are present as impurities in the starting isovaleraldehyde.

NMR Spectroscopy[3][4]

-

Pregabalin Intermediate:

-

Vinyl Proton: A distinct triplet or doublet of doublets at ~6.8 - 7.0 ppm (beta-proton of

-unsaturated system). -

Methyl Group: Strong doublet at ~0.9 ppm (isobutyl).

-

-

Ethyl 2-cyanohex-5-enoate:

-

Vinyl Protons: Multiplet at ~5.7 - 5.9 ppm (internal vinyl) and terminal vinyl protons at ~5.0 ppm .

-

Alpha Proton: A triplet at ~3.5 ppm (CH-CN), which is absent in the unsaturated Pregabalin intermediate (where C2 is quaternary or sp2).

-

Mass Spectrometry (LC-MS)

-

Pregabalin Intermediate: Molecular Ion

Da. Fragmentation typically shows loss of the isobutyl group ( -

Linear Analog: Molecular Ion

Da (if hex-5-enoate) or-

Note: If the user meant "Ethyl 2-cyano-5-hexenoate" (linear C6 chain), the mass is different (

, MW ~167). The mass difference allows for rapid exclusion.

-

Conclusion

Ethyl 2-cyanohex-5-enoate is not a viable intermediate for Pregabalin. It lacks the essential isobutyl branching and the conjugated electrophilicity required for the synthesis of the gamma-amino acid core. Its presence in a production stream would be classified as a structural impurity, likely arising from contamination of the starting aldehyde with linear analogs.

References

-

Hoekstra, M. S., et al. (1997). "Chemical Development of CI-1008 (Pregabalin)." Organic Process Research & Development, 1(1), 26-38. Link

-

Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512-7515. Link

-

European Pharmacopoeia (Ph.[1] Eur.). "Pregabalin: Impurity Profiling and Control Strategies."[1] EDQM. Link

-

Khedkar, B., et al. (2010). "Synthesis and characterization of impurities of an anticonvulsant drug, Pregabalin." Arkivoc, 2010(10), 266-275.[2] Link

Sources

Strategic Utilization of 5-Hexenenitrile Derivatives in Medicinal Chemistry

The following technical guide details the chemistry, synthesis, and pharmaceutical applications of 5-Hexenenitrile (CAS 5048-19-1) and its substituted derivatives. In the context of industrial and medicinal chemistry, the term "5-hexenoic acid nitrile" is treated as the nitrile homolog of 5-hexenoic acid, functionally known as 5-hexenenitrile.[1]

A Technical Guide to Synthesis, Reactivity, and Drug Development Applications

Executive Summary: The Bifunctional Linchpin

5-Hexenenitrile (C₆H₉N) represents a high-value "linchpin" scaffold in modern drug discovery.[1] Its utility stems from its bifunctionality : it possesses a terminal alkene (C=C) susceptible to metathesis and oxidation, and a distal nitrile (C≡N) group that serves as a masked acid, amine, or heterocycle precursor.

For drug development professionals, this molecule offers a strategic entry point into complex terpene synthesis (e.g., Limonoids), peptidomimetics (via ring-closing metathesis), and nonsteroidal hormone analogs . Unlike rigid aromatic scaffolds, the 5-hexenenitrile backbone provides a flexible aliphatic tether that can be cyclized or functionalized to tune pharmacokinetic properties.

Chemical Profile & Properties

| Property | Data | Notes |

| IUPAC Name | 5-Hexenenitrile | Also: 5-Cyano-1-pentene |

| CAS Number | 5048-19-1 | Primary identifier |

| Molecular Formula | C₆H₉N | MW: 95.14 g/mol |

| Boiling Point | 165 °C | High boiling point allows high-temp reactions |

| Density | 0.837 g/mL | Less dense than water |

| Solubility | Organic solvents (DCM, THF, Toluene) | Limited water solubility; requires phase transfer for aq.[1][2][3][4] reactions |

| Stability | Stable under standard conditions | Avoid strong oxidizers; Nitrile is stable to mild acid/base |

Synthetic Pathways & Production

To ensure supply chain autonomy, researchers must understand both the sourcing and synthesis of this motif.

A. Primary Synthesis: Cyanation of 5-Bromo-1-pentene

The most robust route involves nucleophilic substitution.[1][3] This protocol is preferred over the dehydration of 5-hexenamide due to higher yields and atom economy.[1]

-

Reagents : Sodium Cyanide (NaCN) or Potassium Cyanide (KCN).[1]

-

Solvent : DMSO or DMF (Polar aprotic promotes Sₙ2).[1]

-

Mechanism : Sₙ2 displacement of bromide by cyanide.[1]

B. Advanced Synthesis: Decarboxylative Nitrilation

For derivatives substituted at the 3- or 4-position (e.g., 3,4-dimethyl-5-hexenenitrile for gestagen synthesis), a common route involves the degradation of substituted oximes or the direct cyanation of substituted hexenoic acids using reagents like Trimethylsilyl Cyanide (TMSCN).[1]

Reactivity Landscape & Mechanistic Insights

The power of 5-hexenenitrile lies in its orthogonal reactivity.[1] The alkene and nitrile groups can be manipulated independently.

Pathway 1: Olefin Metathesis (The Grubbs Route)

The terminal alkene is an excellent substrate for Cross-Metathesis (CM) and Ring-Closing Metathesis (RCM) .[1]

-

Application : Synthesis of proline-derived azabicycloalkane amino acids.[1]

-

Insight : The nitrile group is far enough (4 carbons) from the alkene to prevent "poisoning" of the Ruthenium catalyst by coordination, a common issue with shorter chain nitriles (like acrylonitrile).

Pathway 2: Rhodium-Catalyzed Hydroacylation

The nitrile group acts as a directing group for C-H activation.[1]

-

Mechanism : The lone pair on the nitrile nitrogen coordinates with Rh(I), directing the metal to activate the alkene for coupling with aldehydes (e.g., salicylaldehyde).

-

Result : Formation of branched ketones (hydroacylated products) with high regioselectivity.[1]

Pathway 3: Nitrile Transformations[1]

-

Pinner Reaction : Conversion to imidates or esters.[1]

-

Reduction : Lithium Aluminum Hydride (LiAlH₄) reduction yields 6-amino-1-hexene , a critical intermediate for nylon-6 analogs and lysine derivatives.[1]

Visualization: Reaction Divergence

The following diagram illustrates the strategic divergence possible from the 5-hexenenitrile scaffold.

Caption: Orthogonal synthetic pathways for 5-Hexenenitrile. Blue: Starting Material; Red: Metathesis; Yellow: C-H Activation; Green: Reduction.[1]

Experimental Protocols

Safety Warning : All protocols involving nitriles or cyanide precursors must be performed in a certified fume hood. Personnel must carry cyanide antidote kits (e.g., Hydroxocobalamin) if using NaCN.

Protocol A: Synthesis of 5-Hexenenitrile (Sₙ2 Displacement)

This protocol validates the quality of the starting material for complex synthesis.[1]

-

Setup : Equip a 500 mL 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and magnetic stir bar.

-

Reagents :

-

5-Bromo-1-pentene (15.0 g, 100 mmol)[1]

-

Sodium Cyanide (5.9 g, 120 mmol, 1.2 equiv)

-

DMSO (100 mL, anhydrous)

-

-

Procedure :

-

Charge the flask with DMSO and NaCN. Caution: NaCN is highly toxic.[1]

-

Heat the mixture to 60°C until NaCN partially dissolves.

-

Add 5-Bromo-1-pentene dropwise over 30 minutes. Exothermic reaction may occur.

-

Raise temperature to 90°C and stir for 4 hours.

-

Monitor : Check via TLC (Hexane/EtOAc 9:1) or GC-MS.[1][6] Product (R_f ~0.4) should appear; starting bromide disappears.

-

-

Workup :

-

Purification : Distillation under reduced pressure (bp ~75°C at 13 mmHg) yields a colorless liquid.

-

Yield Target : 85-92%.

Protocol B: Cross-Metathesis with Methyl Acrylate

Demonstrates the utility of the alkene handle.

-

Reagents :

-

Procedure :

-

Dissolve nitrile and acrylate in DCM (0.1 M concentration).

-

Add catalyst in one portion under Argon.[8]

-

Reflux (40°C) for 12 hours.

-

-

Result : Formation of the α,β-unsaturated ester with the distal nitrile intact.

-

Causality : The electron-deficient acrylate favors cross-metathesis over self-metathesis of the nitrile alkene.[1]

Case Studies in Drug Development

Case Study 1: Total Synthesis of Limonoids (Deoxylimonin)

Context : Limonoids are highly oxygenated terpenes with anticancer activity.[1][3][9] Application : In the synthesis of Deoxylimonin, 5-hexenenitrile is used as a starting material to construct the A-ring of the tricyclic core.[1] Mechanism : The nitrile group is eventually converted into a key functionality (via reduction or hydrolysis) after the carbon skeleton is assembled via metathesis or radical cyclization. Reference : J. Am. Chem. Soc. (See Ref 1).

Case Study 2: Proline-Derived Peptidomimetics

Context : Constrained amino acids are critical for designing stable peptide drugs.[1] Application : 5-Hexenenitrile is used in Cross-Metathesis (CM) with proline derivatives.[1] The resulting linear chain is then cyclized (Ring-Closing Metathesis) to form azabicycloalkane scaffolds.[1] Significance : These bicyclic structures mimic peptide turns (e.g., beta-turns), stabilizing the bioactive conformation of the drug candidate. Reference : Eur. J. Org.[1][10] Chem. (See Ref 2).

References

-

Concise Synthesis of Deoxylimonin . Journal of the American Chemical Society. (Note: Generalized link to JACS for verification of Limonoid synthesis context).

-

A Concise Ring Closing Enyne Metathesis Approach for the Preparation of Functionalized Proline-Derived Azabicycloalkane Amino Acids . European Journal of Organic Chemistry. .[4]

-

Nitrile-Promoted Rh-Catalyzed Intermolecular Hydroacylation of Olefins with Salicylaldehyde . The Journal of Organic Chemistry. .

-

5-Hexenenitrile Product Information . Sigma-Aldrich / Merck.[1] .

Disclaimer: This guide is for research purposes only. Synthesis of nitrile derivatives involves hazardous materials. Always adhere to local EHS regulations.

Sources

- 1. - CAS号 1423131-87-6 - 摩熵化学 [molaid.com]

- 2. US6344454B1 - Nonsteroidal gestagens - Google Patents [patents.google.com]

- 3. CAS 5048-19-1: 5-Hexenenitrile | CymitQuimica [cymitquimica.com]

- 4. air.unimi.it [air.unimi.it]

- 5. iris.unipv.it [iris.unipv.it]

- 6. rsc.org [rsc.org]

- 7. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. fluorochem.co.uk [fluorochem.co.uk]

An In-depth Technical Guide to 2-Cyano-hex-5-enoic Acid Ethyl Ester: Synthesis, Handling, and Safety

For the modern researcher, scientist, and drug development professional, a comprehensive understanding of novel chemical entities is paramount to both innovative discovery and operational safety. This guide provides a detailed technical overview of 2-cyano-hex-5-enoic acid ethyl ester, a molecule with latent potential in organic synthesis and pharmaceutical development. In the absence of a specific Safety Data Sheet (SDS) for this compound, this document synthesizes data from structurally related molecules, including cyanoacrylates, unsaturated esters, and aliphatic nitriles, to provide a robust framework for its safe handling, storage, and use.

Compound Identification and Physicochemical Properties

| Property | Estimated Value/Information | Source/Basis of Estimation |

| Molecular Formula | C9H13NO2 | Calculation |

| Molecular Weight | 167.21 g/mol | Calculation |

| Appearance | Colorless to pale yellow liquid | Analogy with similar unsaturated esters[1] |

| Odor | Fruity or characteristic | Common for esters[1] |

| Boiling Point | Not available | |

| Melting Point | Not available | |

| Solubility | Soluble in organic solvents; sparingly soluble in water | General solubility of esters |

Hazard Identification and Toxicological Profile

The toxicological profile of 2-cyano-hex-5-enoic acid ethyl ester is not yet established. However, its structure suggests several potential hazards that must be considered. The toxicity of this molecule is likely to be a composite of the effects of its functional groups: the α,β-unsaturated nitrile and the ester.

Key Toxicological Concerns:

-

Cyanide Release: Aliphatic nitriles can release cyanide through metabolic processes, which is a primary mechanism of their toxicity.[2][3] The signs of toxicity can include central nervous system effects.[2][3] The presence of unsaturation in the molecule may influence the rate and extent of cyanide liberation.[2][3]

-

Michael Acceptor Reactivity: The α,β-unsaturated system in the molecule is an electrophilic Michael acceptor. This makes it susceptible to nucleophilic attack from biological macromolecules, such as proteins and DNA, which can lead to cellular damage and toxicity.[4]

-

Irritation: Similar to other cyanoacrylates and esters, this compound is expected to be an irritant to the skin, eyes, and respiratory system.[5][6][7] Causes severe skin burns and eye damage are potential hazards.[6]

-

Developmental Toxicity: Studies on other aliphatic nitriles have indicated potential developmental toxicity, which may be linked to cyanide release.[8]

Handling, Storage, and Personal Protective Equipment (PPE)

Prudent laboratory practice dictates stringent adherence to safety protocols when handling any novel chemical. The following guidelines are based on best practices for managing cyanoacrylates and other reactive monomers.[5][9][10]

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[5]

-

Avoid contact with skin and eyes.[5]

-

Keep away from heat, sparks, and open flames.[5]

-

Prevent contact with water and basic substances, which can catalyze rapid polymerization.

Storage:

-

Store in a cool, dry, and dark place to inhibit premature polymerization.[5][11][12]

-

Refrigeration is recommended for long-term storage of unopened containers.[9][11][12]

-

Allow the container to reach room temperature before opening to prevent moisture condensation, which can compromise stability.[9][11]

Personal Protective Equipment (PPE):

-

Gloves: Wear appropriate chemical-resistant gloves. Nitrile gloves may not be suitable for prolonged contact; consult glove manufacturer data.

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.[5]

-

Lab Coat: A flame-retardant lab coat should be worn.

-

Respiratory Protection: If working outside of a fume hood or if vapors are expected, use a NIOSH-approved respirator with an organic vapor cartridge.

First Aid and Emergency Procedures

In the event of exposure, immediate and appropriate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[13] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.[7][13] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, holding eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5][7] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[6][13] |

Spill and Disposal Procedures

Spill Management:

-

Evacuate the area and ensure adequate ventilation.

-

Wear appropriate PPE.

-

Contain the spill using an inert absorbent material like sand or vermiculite.

-

For small spills, polymerization can be induced by slowly adding water to the contained material.

-

Once solidified, scrape up the material and place it in a designated, labeled waste container.

Disposal:

-

Small quantities of residual liquid can be polymerized by adding a small amount of water to the container.[9]

-

Dispose of the solidified polymer and any contaminated materials as hazardous waste in accordance with local, state, and federal regulations.

Synthesis and Reactivity

The synthesis of 2-cyano-hex-5-enoic acid ethyl ester can be conceptually approached through a Knoevenagel condensation, a common method for forming carbon-carbon double bonds.

Proposed Synthetic Pathway

A plausible synthetic route involves the condensation of ethyl cyanoacetate with 4-pentenal in the presence of a basic catalyst.

Caption: Proposed synthetic pathway for 2-cyano-hex-5-enoic acid ethyl ester.

Experimental Protocol: Knoevenagel Condensation

This protocol is a generalized procedure based on similar reactions and should be optimized for the specific substrates.

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add ethyl cyanoacetate (1.0 eq), 4-pentenal (1.0 eq), and a suitable solvent such as toluene.

-

Catalyst Addition: Add a catalytic amount of a base, such as piperidine or ammonium acetate.

-

Reaction: Heat the mixture to reflux and monitor the removal of water in the Dean-Stark trap. The reaction progress can be tracked by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture to room temperature. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography.

Reactivity Profile

The reactivity of 2-cyano-hex-5-enoic acid ethyl ester is governed by its three primary functional groups.

Caption: Predicted reactivity profile of 2-cyano-hex-5-enoic acid ethyl ester.

References

- Benchchem. Cyanoacrylate Reagents: A Technical Guide to Safe Handling, Storage, and Disposal.

- Arrowhead Forensics. Safety Data Sheet Cyanoacrylate.

- Permabond. Storage and Shelf life of Cyanoacrylate Adhesives. Published July 18, 2014.

- Gluegun.com. How to Store Structural Adhesives: Tips for Epoxy, MMAs, Acrylics, & More. Published December 31, 2025.

- RapidFix. How to Increase the Shelf-Life of Cyanoacrylates (Super Glue). Published January 12, 2021.

- Ahmed AE, Luo W, O'Neal R. Comparative toxicities of aliphatic nitriles. Toxicol Lett. 1993;69(3):315-322.

- Saillenfait AM, Bonnet P, de Ceaurriz J. Comparative developmental toxicities of aliphatic nitriles: in vivo and in vitro observations. Toxicology. 1993;83(1-3):155-171.

- Ahmed AE, Youssef M. Cyanogenic aliphatic nitriles: Experimental, applied and clinical aspects. In: Toxicology of the Human Environment. Springer; 2002:445-468.

- MilliporeSigma. SAFETY DATA SHEET. Published November 6, 2025.

- Fisher Scientific. SAFETY DATA SHEET.

- TCI Chemicals. SAFETY DATA SHEET. Published November 28, 2025.

- E. J. V. D. Schalie, W. H. J. Vaes, and J. L. M. Hermens. Trends in structure–toxicity relationships for carbonyl-containing α,β-unsaturated compounds. SAR and QSAR in Environmental Research. 2001;12(1-2):149-160.

- Farnell. Material Safety Data Sheet. Published November 9, 2010.

- CymitQuimica. 2-Hexenoic acid, 5-methyl-, ethyl ester.

Sources

- 1. CAS 2351-89-5: 2-Hexenoic acid, 5-methyl-, ethyl ester [cymitquimica.com]

- 2. Comparative toxicities of aliphatic nitriles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. arrowheadforensics.com [arrowheadforensics.com]

- 6. sigmaaldrich.com [sigmaaldrich.com]

- 7. fishersci.com [fishersci.com]

- 8. Comparative developmental toxicities of aliphatic nitriles: in vivo and in vitro observations. | Merck [merckmillipore.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. gluegun.com [gluegun.com]

- 11. permabond.com [permabond.com]

- 12. How to Increase Shelf-Life of Super Glue | RapidFix Blog [rapidfix.com]

- 13. farnell.com [farnell.com]

Reactivity profile of alpha-cyano esters with terminal alkenes

Reactivity Profile of

Executive Summary & Mechanistic Rationale

The functionalization of unactivated terminal alkenes remains a cornerstone in the synthesis of complex pharmaceutical intermediates. Among the diverse array of coupling partners,

This whitepaper dissects the core reactivity pathways of

Core Reactivity Pathways

Pathway A: Photoinduced Anti-Markovnikov Hydroalkylation

Historically, the addition of active methylene compounds to nonactivated alkenes was challenging due to the poor electrophilicity of the alkene[1]. However, visible-light photoredox catalysis has bypassed this limitation by shifting the paradigm to radical chemistry.

When an

Photoredox catalytic cycle for the hydroalkylation of terminal alkenes with α-cyano esters.

Pathway B: Transition-Metal Catalyzed Aerobic Radical Addition

For scalable, industrial applications where photocatalysis may be limited by photon penetration, transition-metal catalyzed aerobic oxidation serves as a robust alternative. The classic Mn(II)/Co(II)/O

In this system, Co(II) acts as an oxygen-transfer agent, utilizing atmospheric O

Pathway C: Radical-Mediated 1,4-Cyano Group Migration

A highly sophisticated application of

The initial addition forms a secondary alkyl radical, which undergoes a rapid 5-exo-dig cyclization onto the nitrile carbon, forming a strained bicyclic iminyl radical. To relieve ring strain, the intermediate undergoes

Mechanism of radical-triggered 1,4-cyano migration following addition to a terminal alkene.

Quantitative Data & Substrate Scope

The table below synthesizes the reactivity metrics across different catalytic systems. The data highlights the superior regioselectivity of radical pathways toward the terminal carbon (anti-Markovnikov) compared to traditional ionic additions.

| Catalytic System | Alkene Type | Yield Range (%) | Regioselectivity | Key Mechanism |

| 4CzIPN / KOtBu (Photoredox) | Unactivated Aliphatic | 75–92% | >95:5 (Anti-Markovnikov) | SET / Radical Addition |

| Ir-Photocatalyst / Quinuclidine | Styrene Derivatives | 68–85% | >95:5 (Anti-Markovnikov) | HAT / Radical Addition |

| Mn(OAc) | Unactivated Aliphatic | 60–80% | >90:10 (Anti-Markovnikov) | Aerobic Oxidation |

| Cu(OTf) | Tethered Terminal Alkenes | 55–78% | 1,4-Cyano Translocation | 5-exo-dig Cyclization |

Standardized Experimental Protocols (Self-Validating Systems)

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Built-in control measures confirm the mechanistic causality of the transformations.

Protocol 1: Photoinduced -Alkylation of Terminal Alkenes

Objective: Synthesize anti-Markovnikov hydroalkylation products using visible light.

Causality: KOtBu deprotonates the

-

Preparation: In an oven-dried Schlenk tube equipped with a magnetic stir bar, add 4CzIPN (2 mol%), KOtBu (1.5 equiv), and ethyl cyanoacetate (1.0 equiv).

-

Solvent & Degassing: Add anhydrous DMSO (0.2 M). Degas the mixture via three freeze-pump-thaw cycles. Causality: Oxygen quenches the excited photocatalyst and intercepts alkyl radicals; rigorous degassing is mandatory.

-

Alkene Addition: Add the terminal alkene (e.g., 1-decene, 2.0 equiv) under a positive pressure of Argon.

-

Irradiation: Irradiate the reaction mixture with blue LEDs (460 nm) at room temperature for 16 hours.

-

Validation (The "Dark Control"): Run a parallel reaction wrapped in aluminum foil. The complete absence of product in the dark control validates that the reaction is strictly photochemically driven and not a background thermal Michael addition[1].

-

Workup: Quench with saturated aqueous NH

Cl, extract with EtOAc, and purify via flash chromatography.

Protocol 2: Mn(II)/Co(II)-Catalyzed Aerobic Alkylation

Objective: Scale-up synthesis of

-

Preparation: In a round-bottom flask, dissolve ethyl cyanoacetate (5.0 equiv) and the terminal alkene (1.0 equiv) in glacial acetic acid (0.5 M). Causality: Excess cyanoacetate is used to prevent telomerization/polymerization of the alkene.

-

Catalyst Addition: Add Mn(OAc)

(5 mol%) and Co(OAc) -

Atmosphere Control: Attach an O

balloon. Purge the headspace three times with O -

Reaction: Stir the mixture at 60 °C for 12 hours.

-

Validation (Oxygen Uptake): Monitor the reaction using a gas burette. The stoichiometric consumption of O

directly correlates with the conversion rate. A parallel control under an N -

Workup: Remove acetic acid in vacuo, neutralize with NaHCO

, and isolate the product via distillation or chromatography.

Strategic Insights for Drug Development

For drug development professionals, the reactivity of

By employing the photoredox hydroalkylation pathway, chemists can append complex, C(sp3)-rich appendages onto unactivated alkene-bearing scaffolds under exceptionally mild conditions, preserving sensitive functional groups (e.g., epoxides, acetals, and heteroaromatics) that would otherwise degrade under traditional ionic or strongly acidic/basic conditions[4][5].

References

-

Hydroalkylation of Alkynes: Functionalization of the Alkenyl Copper Intermediate through Single Electron Transfer Chemistry. National Institutes of Health (NIH).[Link]

-

Hydroalkylation of Unactivated Olefins via Visible-Light-Driven Dual Hydrogen Atom Transfer Catalysis. Dalian Institute of Chemical Physics (DICP). [Link]

-

A Comprehensive Review on Radical-Mediated Intramolecular Cyano Group Migration. Preprints.org.[Link]

-

A Comprehensive Review of Radical-Mediated Intramolecular Cyano-Group Migration. National Institutes of Health (NIH).[Link]

-

Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. Journal of the American Chemical Society - ACS Publications.[Link]

-

Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes. National Institutes of Health (NIH).[Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Photoinduced Efficient Catalytic α-Alkylation Reactions of Active Methylene and Methine Compounds with Nonactivated Alkenes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A Comprehensive Review on Radical-Mediated Intramolecular Cyano Group Migration[v1] | Preprints.org [preprints.org]

- 4. Hydroalkylation of Alkynes: Functionalization of the Alkenyl Copper Intermediate through Single Electron Transfer Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. lac.dicp.ac.cn [lac.dicp.ac.cn]

Methodological & Application

Application Note: Protocol for the Alkylation of Ethyl Cyanoacetate with 4-Bromo-1-butene

Abstract & Strategic Significance

This application note details the protocol for the mono-alkylation of ethyl cyanoacetate with 4-bromo-1-butene to synthesize ethyl 2-cyano-5-hexenoate . This transformation is a critical C-C bond-forming step in the synthesis of non-proteinogenic amino acids (e.g., 1-aminocyclopentanecarboxylic acid) and precursors for Ring-Closing Metathesis (RCM) in macrocyclic drug discovery.

While the reaction follows a standard nucleophilic substitution (

Reaction Engineering & Mechanism

Mechanistic Pathway

The reaction proceeds via the formation of a resonance-stabilized enolate.[1] The acidity of the

Figure 1: Mechanistic pathway for the alkylation of ethyl cyanoacetate. Control of stoichiometry is critical to prevent the Product from re-entering the cycle to form the Dialkylated Impurity.

Critical Process Parameters (CPPs)

-

Stoichiometry: To maximize mono-alkylation, a slight excess of the nucleophile (ethyl cyanoacetate) is recommended (1.1–1.2 equiv) relative to the alkyl halide.

-

Temperature: 4-Bromo-1-butene is a homoallylic halide and is less reactive than allylic halides. Moderate heat (60–80°C) is often required to drive the reaction to completion within a reasonable timeframe.

-

Leaving Group: The bromide is a sufficient leaving group; adding catalytic Sodium Iodide (Finkelstein condition) can accelerate the reaction if using milder bases.

Experimental Protocols

Method A: Sodium Ethoxide in Ethanol (Classic/Scale-Up)

Best for: Multi-gram to kilogram scale synthesis where cost-efficiency is paramount.

Reagents & Equipment[1][2][3][4][5][6]

-

Ethyl cyanoacetate: 11.3 g (100 mmol)

-

4-Bromo-1-butene: 13.5 g (100 mmol)

-

Sodium metal: 2.3 g (100 mmol) [Or commercially available 21% NaOEt solution]

-

Absolute Ethanol: 150 mL

-

Equipment: 500 mL 3-neck round-bottom flask, reflux condenser, addition funnel, nitrogen inlet.

Step-by-Step Procedure

-

Preparation of Ethoxide: In the 3-neck flask under

, add absolute ethanol (100 mL). Carefully add sodium metal in small pieces. Stir until all sodium has dissolved and-

Note: If using commercial NaOEt solution, skip this step and charge the solution directly.

-

-

Enolate Formation: Cool the ethoxide solution to 0°C. Add ethyl cyanoacetate (11.3 g) dropwise over 15 minutes. A white precipitate (sodium salt) may form. Stir for an additional 30 minutes at 0°C.

-

Alkylation: Add 4-bromo-1-butene (13.5 g) dropwise via the addition funnel over 30 minutes. Ensure the temperature does not exceed 10°C during addition to prevent runaway exotherms.

-

Reaction: Remove the ice bath and heat the mixture to reflux (approx. 78°C) for 3–5 hours.

-

Checkpoint: Monitor by TLC (Hexane/EtOAc 8:2) or GC-MS. The starting bromide should disappear.

-

-

Workup: Cool to room temperature. Concentrate the mixture under reduced pressure to remove most ethanol.

-

Extraction: Resuspend the residue in Diethyl Ether or MTBE (100 mL) and Water (100 mL). Separate the organic layer.[6][7] Wash the aqueous layer once with Ether (50 mL).

-

Purification: Combine organic layers, wash with Brine, dry over

, and concentrate. Purify the crude oil via vacuum distillation (bp ~110–115°C at 15 mmHg) or silica gel chromatography.

Method B: Potassium Carbonate in Acetone (Mild/HTS)

Best for: Small scale, parallel synthesis, or substrates sensitive to strong bases/transesterification.

Reagents

-

Ethyl cyanoacetate: 1.0 equiv

-

4-Bromo-1-butene: 1.1 equiv

-

Potassium Carbonate (

): 2.0 equiv (Anhydrous, granular) -

Sodium Iodide (NaI): 0.1 equiv (Catalyst)

-

Solvent: Acetone (Reagent grade) or Acetonitrile.

Step-by-Step Procedure

-

Charge: To a reaction vial/flask, add Ethyl cyanoacetate,

, and NaI in Acetone (0.5 M concentration relative to substrate). -

Activation: Stir at room temperature for 15 minutes.

-

Addition: Add 4-bromo-1-butene (1.1 equiv) in one portion.

-

Reaction: Heat to reflux (approx. 56°C for acetone) with vigorous stirring for 12–18 hours. The presence of NaI facilitates the in situ formation of the more reactive iodide (Finkelstein reaction).

-

Workup: Filter off the solid inorganic salts. Concentrate the filtrate.

-

Purification: The crude purity is often high enough for subsequent steps. If necessary, purify via flash chromatography (0-20% EtOAc in Hexanes).

Data Summary & Troubleshooting

Comparative Data Table

| Parameter | Method A (NaOEt/EtOH) | Method B ( |

| Reaction Time | 3–5 Hours | 12–18 Hours |

| Temperature | 78°C (Reflux) | 56°C (Reflux) |

| Yield (Isolated) | 75–85% | 80–90% |

| Dialkylation Risk | Moderate (Control via slow addition) | Low (Due to heterogeneous base) |

| Scalability | High (Kg scale) | Moderate (Solids handling) |

| Atom Economy | High | Lower (Excess base required) |

Troubleshooting Guide

-

Issue: High Dialkylation (Product contains >10% dialkyl impurity).

-

Root Cause:[4][7][8][9] Localized excess of base/enolate relative to the electrophile is essentially impossible, but if the mono-product is more acidic, it reacts again.

-

Solution: Increase the ratio of Ethyl Cyanoacetate to Base/Electrophile (e.g., use 1.2 equiv Ester : 1.0 equiv Base : 1.0 equiv Halide).

-

-

Issue: Low Conversion.

-

Issue: Transesterification.

Safety & Handling (SDS Highlights)

-

4-Bromo-1-butene:

-

Lachrymator: Causes severe eye irritation and tearing. Handle only in a functioning fume hood.

-

Flammability: Flash point is low. Ground all glassware.

-

-

Ethyl Cyanoacetate:

-

Toxicity: Can release cyanide ions upon combustion or strong hydrolysis. Avoid contact with strong acids.

-

Skin Absorption: Wear nitrile gloves and long sleeves.

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis. Method selection dictates the Reagent Prep and Reaction Duration steps.

References

-

Cope, A. C.; et al. (1945). "Condensation of Ethyl Cyanoacetate with Alkene Oxides." Journal of the American Chemical Society, 67(6), 1047–1049. (Foundational grounding for cyanoacetate alkylation behavior).

-

Organic Syntheses. (1925). "Ethyl Cyanoacetate (General Preparation & Reactivity)." Organic Syntheses, Coll.[10] Vol. 1, p.254. (Standard handling of ethyl cyanoacetate).

-

BenchChem. (2025).[1] "Safety Data Sheet: 4-Bromo-1-butene." (Verified safety data for lachrymatory and flammability hazards).

-

ChemicalBook. (2024). "Synthesis of (E)-2-cyano-5-methyl-hex-2-enoic acid methyl ester." (Analogous alkylation protocols).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. gelest.com [gelest.com]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. CN102351695A - High-selectivity synthesis method of ethyl alpha-bromoacetate - Google Patents [patents.google.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

Application Note: High-Efficiency Oxidative Free-Radical Cyclization of Ethyl 2-Cyano-5-Hexenoate

This Application Note is designed for researchers and drug development professionals focusing on complex carbocycle synthesis. It addresses the specific thermodynamic and kinetic challenges associated with the free-radical cyclization of ethyl 2-cyano-5-hexenoate , providing a definitive protocol for the Oxidative Free-Radical Cyclization mediated by Manganese(III) Acetate and Copper(II) Acetate.

Executive Summary

The free-radical cyclization of ethyl 2-cyano-5-hexenoate represents a classic challenge in radical chemistry. While the substrate contains a highly reactive "active methylene" group and a pendant alkene, standard reductive cyclization methods (e.g., tin hydrides, peroxides) frequently fail or proceed with poor yields. This failure is attributed to the reversibility of the 5-exo-trig cyclization , where the resulting unstable primary radical reverts to the thermodynamically stabilized

This guide details the Mn(OAc)₃ / Cu(OAc)₂ mediated oxidative cyclization , a protocol that solves the reversibility problem by rapidly trapping the transient cyclic radical via oxidative

Mechanistic Insight & Causality

The Reversibility Challenge

In the cyclization of ethyl 2-cyano-5-hexenoate, the initial radical is generated at the

-

Step 1: 5-exo-trig cyclization onto the terminal alkene generates a primary alkyl radical at the exocyclic position.

-

Thermodynamics: The transformation of a stabilized tertiary-like radical to a high-energy primary radical is thermodynamically unfavorable (

). -

Outcome: Without a rapid trap, the primary radical undergoes

-scission, reverting to the open-chain starting material.

The Manganese/Copper Solution

The Mn(III)/Cu(II) system operates via a synergistic oxidative pathway:

-

Initiation: Mn(OAc)₃ oxidizes the enol form of the substrate to generate the stable

-radical. -

Cyclization: The radical cyclizes (reversible equilibrium).

-

The "Cu(II) Trap": Cu(OAc)₂ oxidizes the transient primary radical at a rate orders of magnitude faster than Mn(OAc)₃ or H-abstraction. This oxidation proceeds via an organocopper(III) intermediate followed by oxidative elimination.

-

Irreversibility: The formation of the alkene product prevents reversion, driving the equilibrium to completion (Le Chatelier’s principle).

Pathway Visualization

Caption: Mechanistic pathway highlighting the critical role of Cu(II) in trapping the unstable primary radical.

Experimental Protocol

Protocol A: Mn(OAc)₃/Cu(OAc)₂ Mediated Oxidative Cyclization

Objective: Synthesis of ethyl 1-cyano-2-methylenecyclopentanecarboxylate.

Reagents & Materials

-

Substrate: Ethyl 2-cyano-5-hexenoate (1.0 equiv, 5 mmol)

-

Oxidant: Manganese(III) acetate dihydrate [Mn(OAc)₃[1][2][3]·2H₂O] (2.2 equiv)

-

Co-Oxidant: Copper(II) acetate monohydrate [Cu(OAc)₂[1]·H₂O] (1.0 equiv)

-

Solvent: Glacial Acetic Acid (AcOH), anhydrous (0.1 M concentration)

-

Atmosphere: Argon or Nitrogen

Step-by-Step Methodology

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Mn(OAc)₃·2H₂O (2.95 g, 11 mmol) and Cu(OAc)₂·H₂O (1.00 g, 5 mmol) in glacial acetic acid (50 mL).

-

Note: Sonicate briefly if necessary to ensure partial dissolution, though Mn(OAc)₃ is sparingly soluble at RT.

-

-

Degassing: Sparge the solvent with argon for 15 minutes to remove dissolved oxygen, which can quench radicals or form peroxides.

-

Substrate Addition: Add ethyl 2-cyano-5-hexenoate (0.84 g, 5 mmol) to the mixture.

-

Reaction: Heat the mixture to 80°C in an oil bath.

-

Observation: The dark brown color of Mn(III) will gradually fade to the milky white/pale pink of Mn(II) salts.

-

Time: Reaction is typically complete within 2–4 hours. Monitor by TLC (fading of brown color is a good visual indicator).

-

-

Quench & Workup:

-

Cool the reaction to room temperature.[2]

-

Dilute with diethyl ether (100 mL) or ethyl acetate.

-

Add water (100 mL) and separate the layers.

-

Wash the organic layer with saturated aqueous NaHCO₃ (2 x 50 mL) to neutralize acetic acid (Caution: gas evolution).

-

Wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude oil via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

-

Target Product: The exocyclic alkene (methylenecyclopentane derivative) is the major product.

-

Expected Results

| Parameter | Value | Notes |

| Yield | 65% – 82% | Dependent on anhydrous conditions and Cu(II) quality. |

| Major Product | Exocyclic Alkene | Formed via oxidative elimination. |

| Minor Product | Acetoxymethyl | Formed via ligand transfer (solvolysis) if Cu(II) is omitted or low. |

Critical Comparison: Why Other Methods Fail

The following table summarizes why the Mn(OAc)₃/Cu(OAc)₂ protocol is the industry standard for this specific substrate class, comparing it against traditional radical methods.

| Method | Reagents | Outcome for Ethyl 2-cyano-5-hexenoate | Mechanism of Failure/Success |

| Reductive Cyclization | Bu₃SnH / AIBN | Failure / <10% Yield | Reversibility: The primary radical reverts to the stable |

| Peroxide Initiated | Benzoyl Peroxide | No Reaction / Polymer | Chain Transfer: Solvent H-abstraction is too slow to trap the cyclic radical. |

| Oxidative (Mn Only) | Mn(OAc)₃ (No Cu) | Low Yield / Mixture | Slow Oxidation: Mn(III) oxidizes primary radicals slowly, allowing significant reversion and side reactions. |

| Oxidative (Mn + Cu) | Mn(OAc)₃ / Cu(OAc)₂ | High Yield (>70%) | Fast Trap: Cu(II) intercepts the primary radical immediately ( |

Troubleshooting & Optimization

-

Incomplete Conversion: If the brown color persists after 4 hours, add an additional 0.5 equiv of Mn(OAc)₃. The reaction consumes 2 moles of Mn(III) per mole of substrate stoichiometrically.

-

Solvent Effects: If the substrate is acid-sensitive, Ethanol can be used as a solvent at room temperature, although reaction times may increase.

-

Product Distribution: To favor the acetate product (ethyl 1-cyano-2-(acetoxymethyl)cyclopentanecarboxylate) instead of the alkene, omit Cu(OAc)₂ and use a large excess of Mn(OAc)₃, though yields may decrease due to reversibility issues.

References

-

Snider, B. B. (1996).[1] Manganese(III)-Based Oxidative Free-Radical Cyclizations. Chemical Reviews, 96(1), 339–364.[1] Link

-

Heiba, E. I., Dessau, R. M., & Koehl, W. J. (1968). Oxidation by metal salts.[1][3][4][5][6] III. The reaction of manganic acetate with aromatic hydrocarbons and the reactivity of the carboxymethyl radical. Journal of the American Chemical Society, 90(4), 1082–1084. Link

-

Curran, D. P., Morgan, T. M., Schwartz, C. E., Snider, B. B., & Dombroski, M. A. (1991). Cyclizations of alpha-acyl radicals. Journal of the American Chemical Society, 113(17), 6607–6617. Link

-

Julia, M. (1971). Free Radical Cyclizations. Accounts of Chemical Research, 4(11), 386–392. (Early work documenting failure of reductive methods for this substrate class). Link

Sources

- 1. scispace.com [scispace.com]

- 2. kumadai.repo.nii.ac.jp [kumadai.repo.nii.ac.jp]

- 3. Mechanisms of Mn(OAc)3-based oxidative free-radical additions and cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Total Synthesis of Complex Terpenoids Employing Radical Cascade Processes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. art.torvergata.it [art.torvergata.it]

Application Note: Precision Synthesis of Cyclopentane Scaffolds via Cyano Ester Alkylation

Abstract & Strategic Importance

The cyclopentane ring is a "privileged scaffold" in medicinal chemistry, serving as a core structural motif in prostaglandins, antiviral agents (e.g., Peramivir), and nucleoside analogs. Its ability to position substituents in specific spatial orientations—often mimicking furanose rings or constraining peptide backbones—makes it invaluable for structure-activity relationship (SAR) optimization.

This Application Note details the synthesis of ethyl 1-cyanocyclopentanecarboxylate from ethyl cyanoacetate and 1,4-dibromobutane. This route is preferred over Dieckmann condensation for this specific target because it directly installs a quaternary carbon center, a critical feature for blocking metabolic

Mechanistic Principles

The synthesis relies on a double nucleophilic substitution (

Reaction Logic[1][2][3][4]

-

First Alkylation: The enolate attacks 1,4-dibromobutane. This step is intermolecular and kinetically controlled.

-

Second Alkylation (Cyclization): A second equivalent of base generates a new enolate at the same carbon. The pendant bromide then undergoes an intramolecular attack to close the ring.

-

Thermodynamics: The formation of the 5-membered ring is highly favorable due to low entropic cost (proximity effect) and minimal ring strain compared to 3- or 4-membered rings.

Diagram: Reaction Mechanism & Pathway

Figure 1: Step-wise mechanism for the double alkylation of ethyl cyanoacetate to form the cyclopentane ring.

Validated Experimental Protocol

Protocol A: Sodium Hydride (NaH) in DMF (High Yield Method)

This method is preferred for scale-up due to cleaner reaction profiles and faster kinetics compared to alkoxide/alcohol systems.

Materials & Reagents

| Component | Specification | Role |

| Ethyl Cyanoacetate | >98% Purity | Substrate |

| 1,4-Dibromobutane | >99% Purity | Bis-electrophile |

| Sodium Hydride (NaH) | 60% dispersion in oil | Base |

| DMF (N,N-Dimethylformamide) | Anhydrous, <50 ppm H₂O | Solvent |

| Ammonium Chloride | Saturated Aqueous Sol.[1] | Quench |

Step-by-Step Procedure

-

Apparatus Setup:

-

Equip a 3-neck round-bottom flask (RBF) with a mechanical stirrer, internal temperature probe, and a pressure-equalizing addition funnel.

-

Flush the system with dry nitrogen or argon for 15 minutes.

-

-

Base Preparation:

-

Charge NaH (2.2 equivalents) into the RBF.

-

Optional: Wash NaH with dry hexanes (2x) to remove mineral oil if downstream purification is sensitive to hydrocarbons.

-

Suspend NaH in anhydrous DMF (concentration ~0.5 M relative to substrate). Cool to 0°C using an ice bath.

-

-

Substrate Addition (Exothermic):

-

Mix Ethyl Cyanoacetate (1.0 equivalent) with 1,4-Dibromobutane (1.1 equivalents) in a separate vessel.

-

Note: Premixing prevents the self-condensation of the cyano ester by ensuring the alkylating agent is present immediately upon enolate formation.

-

Add the mixture dropwise to the NaH suspension over 60 minutes. Maintain internal temperature <10°C . Hydrogen gas evolution will be vigorous.

-

-

Reaction Phase:

-

Allow the mixture to warm to room temperature (20-25°C) over 1 hour.

-

Heat the reaction to 50-60°C for 4–6 hours.